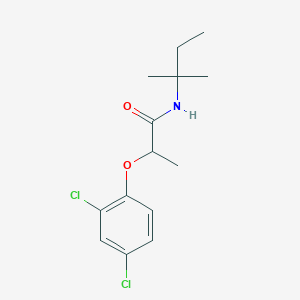![molecular formula C23H22Cl2N4O4S2 B4108441 N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA](/img/structure/B4108441.png)
N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA
Overview
Description
N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, piperazinyl, and furamide groups
Preparation Methods
The synthesis of N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the following steps:
Preparation of 2,3-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 3 positions.
Formation of piperazinyl intermediate: This involves the reaction of piperazine with methylsulfonyl chloride to form the piperazinyl group.
Coupling reactions: The intermediates are then coupled through amide bond formation, often using reagents like carbodiimides or thionyl chloride.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Modulating receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative damage and apoptosis in certain cell types.
Comparison with Similar Compounds
N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA can be compared with similar compounds such as:
2,3-dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may have similar chemical reactivity and biological activities.
Piperazinyl derivatives: Compounds containing the piperazinyl group may exhibit similar pharmacological properties, particularly in terms of receptor binding and enzyme inhibition.
Furamide derivatives: These compounds share the furamide group and may have similar applications in organic synthesis and material science.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O4S2/c1-35(31,32)29-13-11-28(12-14-29)16-7-5-15(6-8-16)26-23(34)27-22(30)20-10-9-19(33-20)17-3-2-4-18(24)21(17)25/h2-10H,11-14H2,1H3,(H2,26,27,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLHYOOGCHITRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


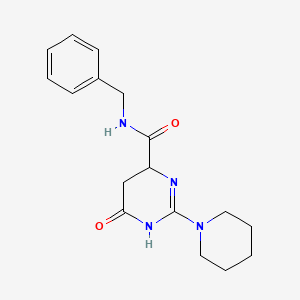
![N-{1-[5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4108361.png)
![N-2-adamantyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108365.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B4108387.png)
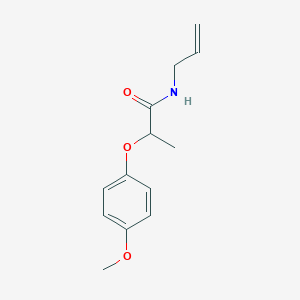
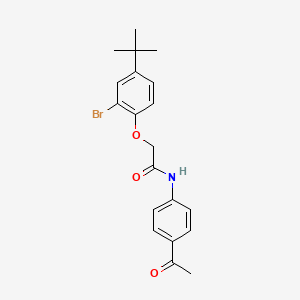
![3-({[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4108416.png)
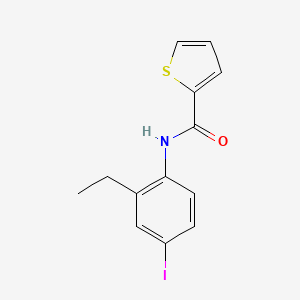
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4108426.png)
![7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4108435.png)
![4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108445.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B4108453.png)
